molecular formula C11H11Cl B1365319 7-Chloro-2-ethyl-1H-indene CAS No. 468756-78-7

7-Chloro-2-ethyl-1H-indene

Cat. No.: B1365319
CAS No.: 468756-78-7
M. Wt: 178.66 g/mol
InChI Key: QBWFKUHFFIDVTA-UHFFFAOYSA-N
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Description

7-Chloro-2-ethyl-1H-indene is a chemical compound with the molecular formula C11H11Cl It is a derivative of indene, a bicyclic hydrocarbon, and features a chlorine atom at the 7th position and an ethyl group at the 2nd position of the indene ring

Scientific Research Applications

7-Chloro-2-ethyl-1H-indene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, particularly in the design of new drugs with potential therapeutic effects.

    Medicine: Research into its derivatives may lead to the discovery of new treatments for various diseases, including cancer and infectious diseases.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling "7-Chloro-2-ethyl-1H-indene" . Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental release, it is recommended to collect and arrange disposal, keeping the chemical in suitable and closed containers .

Biochemical Analysis

Biochemical Properties

7-Chloro-2-ethyl-1H-indene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction between this compound and these enzymes can lead to the formation of reactive metabolites, which may further interact with cellular macromolecules, leading to various biochemical effects .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Moreover, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biochemical effects. In vitro studies have shown that this compound remains stable under specific conditions, but it can degrade under others, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound can also result in changes in cellular function, such as altered cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dose range leads to a significant change in the biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels . The interaction of this compound with cofactors such as NADPH is also crucial for its metabolic processing .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ABC transporters, which play a vital role in its cellular uptake and distribution . The localization and accumulation of this compound in specific tissues can influence its biological activity and toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-ethyl-1H-indene typically involves the chlorination of 2-ethylindene. One common method includes the reaction of 2-ethylindene with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the 7th position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form 7-chloro-2-ethylindane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives. For example, reacting with sodium methoxide can yield 7-methoxy-2-ethyl-1H-indene.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: this compound-3-one.

    Reduction: 7-Chloro-2-ethylindane.

    Substitution: 7-Methoxy-2-ethyl-1H-indene.

Comparison with Similar Compounds

    2-Ethylindene: Lacks the chlorine atom at the 7th position, making it less reactive in certain substitution reactions.

    7-Bromo-2-ethyl-1H-indene: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.

    2-Ethyl-1H-indene-3-one: An oxidized form of 2-ethylindene, used in different chemical reactions and applications.

Uniqueness: 7-Chloro-2-ethyl-1H-indene is unique due to the presence of both an ethyl group and a chlorine atom on the indene ring. This combination of substituents provides distinct reactivity patterns and potential for diverse applications in research and industry.

Properties

IUPAC Name

7-chloro-2-ethyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl/c1-2-8-6-9-4-3-5-11(12)10(9)7-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWFKUHFFIDVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478594
Record name 7-CHLORO-2-ETHYL-1H-INDENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468756-78-7
Record name 7-CHLORO-2-ETHYL-1H-INDENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 12 L round-bottom flask was equipped with a mechanical stirrer, thermometer and reflux condenser. 385 g sodium butanoate (3.5 mol) and 2 L THF were added to form a slurry. 2.625 L lithium diisopropylamide, 2M in heptane/THF/ethylbenzene (5.25 mol, 50% excess) were added at ambient temperature, and then stirred for 24 hours. Then 705 g 2-chlorobenzyl chloride (4.375 mol, 25% excess) was added, and the reaction stirred for another 24 hours. Once completed, the reaction was quenched by adding 1500 mL H2O, and the solution allowed to separate. The aqueous layer, pH=13, was separated and neutralized by addition of 12N HCl to obtain pH=7.0, at which point a phase separation occurs. 2-(2-chlorobenzyl) butanoic acid was concentrated in the organic layer. Synthesis of 2-ethyl-7-chloroindene was completed by the same sequence of reactions and method as described in Example 1, beginning with the addition of SOCl2. See FIGS. 1 and 3. The product, 2-ethyl-7-chloroindene, was obtained by distillation at 110°-114° C. under 1-3 mm Hg. Yield was 205 g (33% overall) of a clear, colorless oil.
Name
sodium butanoate
Quantity
385 g
Type
reactant
Reaction Step One
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2 L
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solvent
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2.625 L
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reactant
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Name
heptane THF ethylbenzene
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5.25 mol
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reactant
Reaction Step Two
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705 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A 12L round-bottom flask was equipped with a mechanical stirrer, thermometer and reflux condenser. 385 g sodium butanoate (3.5 mol) and 2L THF were added to form a slurry. 2.625L lithium diisopropylamide, 2M in heptane/THF/ethyl-benzene (5.25 mol, 50% excess) were added at ambient temperature, and then stirred for 24 hours. Then 705 g 2-chlorobenzyl chloride (4.375 mol, 25% excess) was added, and the reaction stirred for another 24 hours. Once completed, the reaction was quenched by adding 1500 mL H2O, and the solution allowed to separate. The aqueous layer, pH=13, was separated and neutralized by addition of 12N HCl to obtain pH=7.0, at which point a phase separation occurs. 2-(2-chlorobenzyl) butanoic acid was concentrated in the organic layer. Synthesis of 2-ethyl-7-chloroindene was completed by the same sequence of reactions and method as described in Example 1, beginning with the addition of SOCl2. See FIGS. 1 and 3. The product, 2-ethyl-7-chloroindene, was obtained by distillation at 110-114° C. under 1-3 mm Hg. Yield was 205 g (33% overall) of a clear, colorless oil.
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